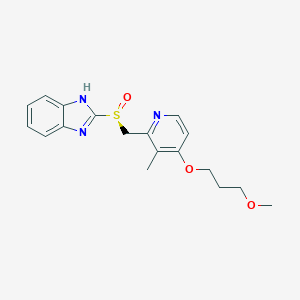
(S)-雷贝拉唑
描述
(S)-Rabeprazole is a proton pump inhibitor (PPI) drug used to treat various conditions related to the stomach and esophagus. It is a member of the benzimidazole class of drugs, and is the S-enantiomer of the racemic mixture of rabeprazole. It is commonly used to reduce the amount of acid produced in the stomach, and has been used to treat gastroesophageal reflux disease (GERD), ulcers, and other conditions. It is also used to prevent and treat ulcers caused by Helicobacter pylori.
科学研究应用
1. 酸抑制和胃食管反流病(GERD)管理
(S)-雷贝拉唑作为一种质子泵抑制剂,广泛用于治疗胃食管反流病(GERD)和消化性溃疡等酸相关疾病。它以快速的酸抑制作用而闻名,并且有效缓解GERD相关症状,如心灼热、反流和腹胀。它还显示出在治疗GERD的食管外表现,如哮喘和慢性喉炎,以及非糜烂性反流病方面的有效性 (Dadabhai & Friedenberg, 2009); (Pace et al., 2007)。
2. 幽门螺杆菌根除
雷贝拉唑与抗生素联合使用,已被研究用于根除幽门螺杆菌,这是消化性溃疡的常见原因。临床试验证实,基于雷贝拉唑的三联疗法(含两种抗生素)在根除幽门螺杆菌方面安全有效,即使在与克拉霉素的双重疗法的情况下 (Stack et al., 1998); (Sharara, 2005)。
3. 胃酸过度分泌综合征
(S)-雷贝拉唑也用于治疗胃酸过度分泌综合征,包括左林格氏综合征。其对胃酸分泌的强效抑制作用对有效管理这些疾病至关重要 (Baldwin & Keam, 2009)。
4. 药代动力学特性和代谢
研究突出了雷贝拉唑独特的药代动力学特性。与其他质子泵抑制剂不同,其代谢受CYP2C19基因多态性的影响较小,使其成为跨不同患者群体更一致的选择。这一特性也有助于其快速作用 (Dadabhai & Friedenberg, 2009); (Lew, 1999)。
5. 对血浆胃肠肽的影响
发现雷贝拉唑影响胃肠肽如胃泌素、生长抑素和降钙素基因相关肽的血浆水平,表明其超越单纯酸抑制的更广泛影响 (Katagiri et al., 2005)。
6. 手性分离和分析
已对雷贝拉唑的R-(+)和S-(−)对映体进行了对映选择性分离和测定的研究,这对于了解其药理学和毒理学特性至关重要,考虑到对映异构体之间的差异 (Kim et al., 2017)。
7. 药效学和比较疗效
与其他质子泵抑制剂的比较研究突出了雷贝拉唑在酸抑制和GERD治疗中的有效性。已证明它能够实现更大幅度的胃内酸度降低,通常因其快速和强效抑制而受到青睐 (Williams et al., 1999)。
属性
IUPAC Name |
2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445562 | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Rabeprazole | |
CAS RN |
177795-59-4 | |
| Record name | Rabeprazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)

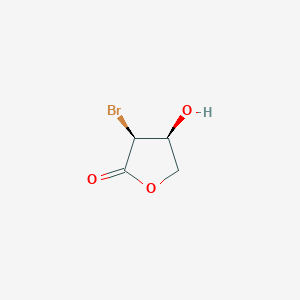

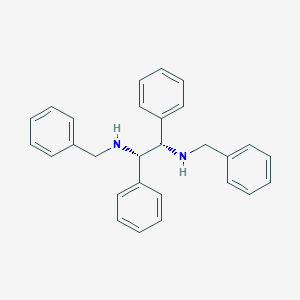
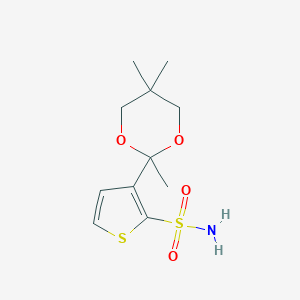
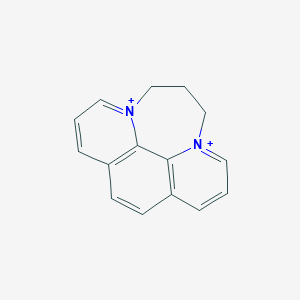
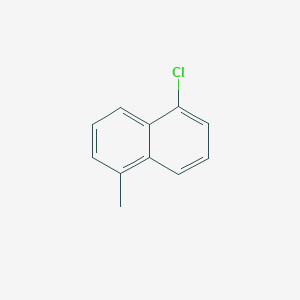
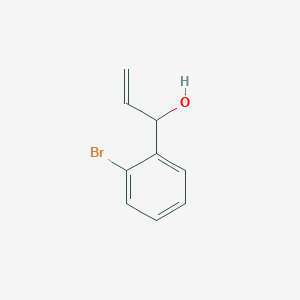
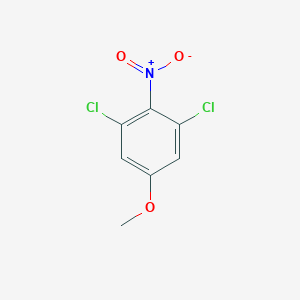
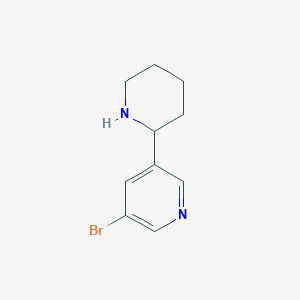
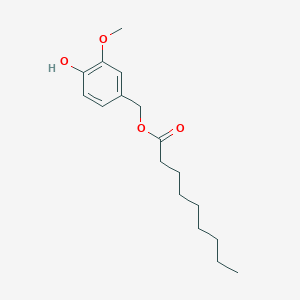
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)